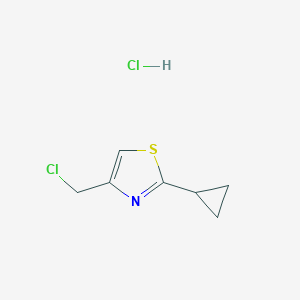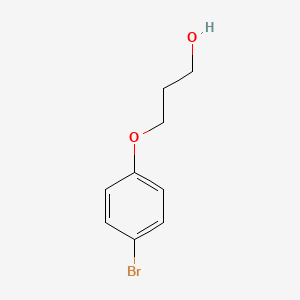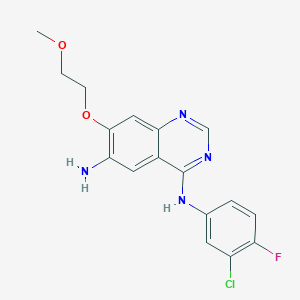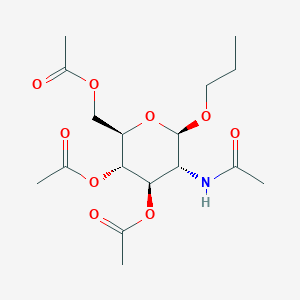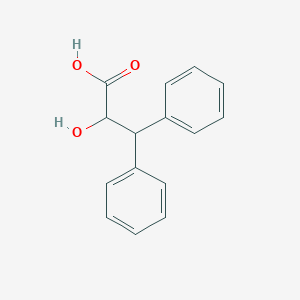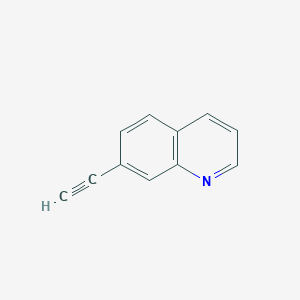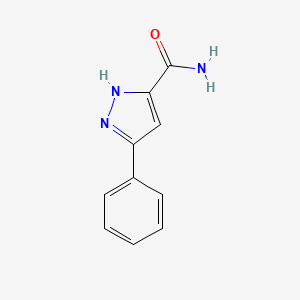
3-苯基-1H-吡唑-5-甲酰胺
描述
3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its various biological activities . It is a derivative of pyrazole, a five-membered heterocyclic compound that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide and its derivatives involves various methods. One study reported the design and synthesis of a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides for their biological activities on glucose-stimulated insulin secretion (GSIS) . Another study discussed the synthesis of pyrazole carboxylic acid derivatives and their biological applications .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazole-5-carboxamide can be analyzed using various techniques such as ¹H NMR, mass spectrometry, and elemental analysis . The binding mode of a similar compound, 5-phenyl-1H-pyrazole-3-carboxamide, with Factor XIa (FXIa) was studied, and it was found that the 2-methylcyclopropanecarboxamide group of the compound makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone .科学研究应用
抗凝血药物发现
该化合物已被确定为抗凝血药物发现的潜在先导化合物 . XIa 因子 (FXIa) 是抗凝血药物发现的主要靶点,因为它降低了出血风险 . 包括 3-苯基-1H-吡唑-5-甲酰胺在内的 5-苯基-1H-吡唑-3-羧酸衍生物已被定义为 FXIa 抑制剂先导化合物发现的优选片段 .
血栓治疗
血栓形成是心血管疾病的常见潜在病理,可以通过抗凝血剂来预防和/或治疗 . 该化合物作为 FXIa 抑制剂的潜力使其成为治疗血栓形成的有希望的候选药物 .
心血管疾病管理
心血管疾病是全球主要的死亡原因 . 该化合物在抗凝血药物发现和血栓治疗中的潜在作用也将其应用扩展到更广泛的心血管疾病管理领域 .
药物研究
包括 3-苯基-1H-吡唑-5-甲酰胺在内的取代吡唑啉在药物研究中很有用 . 它们表现出各种生物活性,例如抗肿瘤、抗菌、抗真菌、抗病毒、抗寄生虫、抗结核和杀虫 .
农用化学研究
除了它们的药物应用外,取代吡唑啉在农用化学研究中也有应用 . 特别是它们的杀虫特性,可能会在开发新型杀虫剂中引起兴趣 .
超分子结构研究
未来方向
The future directions for the study of 3-Phenyl-1H-pyrazole-5-carboxamide could involve further evaluation of its biological activities and potential therapeutic applications. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their biological activities on glucose-stimulated insulin secretion (GSIS), suggesting potential applications in the treatment of diabetes . Additionally, the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent Factor XIa inhibitors suggests potential applications in the treatment of thrombosis .
作用机制
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they interact with their targets in diverse ways .
Biochemical Pathways
Pyrazole derivatives have been found to influence various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The structure and reactivity of pyrazole derivatives can be influenced by environmental factors .
生化分析
Biochemical Properties
3-Phenyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Factor XIa, an enzyme involved in the coagulation cascade . The interaction between 3-Phenyl-1H-pyrazole-5-carboxamide and Factor XIa involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can prevent the formation of blood clots, making it a potential anticoagulant agent.
Cellular Effects
The effects of 3-Phenyl-1H-pyrazole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-Phenyl-1H-pyrazole-5-carboxamide can inhibit the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-Phenyl-1H-pyrazole-5-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with Factor XIa involves the formation of hydrogen bonds with key amino acids in the enzyme’s active site . This binding disrupts the enzyme’s function, thereby inhibiting the coagulation process. Additionally, 3-Phenyl-1H-pyrazole-5-carboxamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-Phenyl-1H-pyrazole-5-carboxamide over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that 3-Phenyl-1H-pyrazole-5-carboxamide remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects. Long-term studies in vivo have shown that the compound can maintain its efficacy over time, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit Factor XIa activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
3-Phenyl-1H-pyrazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . Additionally, 3-Phenyl-1H-pyrazole-5-carboxamide can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Phenyl-1H-pyrazole-5-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 3-Phenyl-1H-pyrazole-5-carboxamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-Phenyl-1H-pyrazole-5-carboxamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Phenyl-1H-pyrazole-5-carboxamide has been observed to localize to the nucleus, where it can modulate gene expression and influence cellular processes . Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules, further contributing to its biological effects.
属性
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHZAESSFKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?
A: Research suggests that certain derivatives within this chemical class demonstrate promising osteopromotive activity. A study focusing on the derivative 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) showed its ability to stimulate osteogenic differentiation in MC3T3-E1 cells []. This finding highlights the potential of these compounds for developing new therapies for bone-related diseases.
Q2: How does the structure of 3-Phenyl-1H-pyrazole-5-carboxamide influence its biological activity?
A: While specific structure-activity relationships require further investigation, initial studies provide some insights. For instance, the derivative Pyr-C, featuring specific substitutions on the pyrazole ring, exhibited significant effects on osteogenic differentiation []. This suggests that modifications to the core structure can significantly impact biological activity and open avenues for designing derivatives with enhanced potency and selectivity for specific therapeutic targets.
Q3: Are there any analytical techniques available to study the fragmentation patterns of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?
A: Yes, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the fragmentation patterns of these compounds []. This technique helps in understanding the decomposition pathways and identifying characteristic fragments, which can be useful in drug discovery and development. For example, researchers observed an unusual fragmentation involving the loss of 11 u in a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives [].
Q4: Can you provide an example of a 3-Phenyl-1H-pyrazole-5-carboxamide derivative with its structural characterization?
A: The compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as a specific example within this class []. Although its molecular formula and weight weren't provided in the abstract, the study details its crystallographic structure. The research highlights the spatial arrangement of the pyrazole ring in relation to other substituents like phenyl, pyridine, and ethoxyphenyl rings. This structural information is critical for understanding its potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


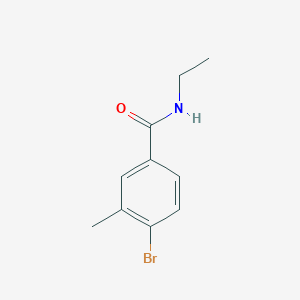
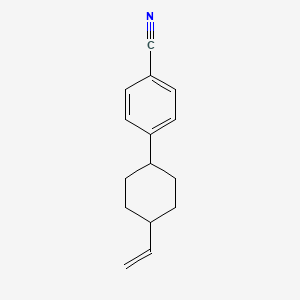
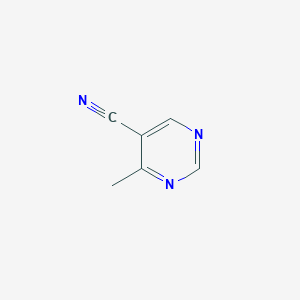
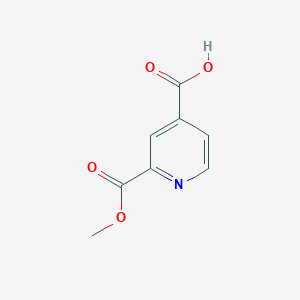
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
